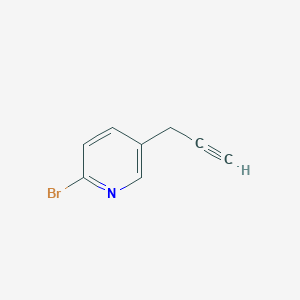

2-Bromo-5-(prop-2-ynyl)pyridine

Description

Properties

Molecular Formula |

C8H6BrN |

|---|---|

Molecular Weight |

196.04 g/mol |

IUPAC Name |

2-bromo-5-prop-2-ynylpyridine |

InChI |

InChI=1S/C8H6BrN/c1-2-3-7-4-5-8(9)10-6-7/h1,4-6H,3H2 |

InChI Key |

PSCPOSWBTTYVBL-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1=CN=C(C=C1)Br |

Origin of Product |

United States |

Significance of Pyridine Scaffolds in Modern Organic and Materials Chemistry

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and privileged scaffold in both organic and materials chemistry. nih.govnih.govrsc.org Its structural similarity to benzene (B151609), coupled with the electronic influence of the nitrogen atom, imparts a unique set of properties that have been exploited across a vast array of applications. nih.gov In organic synthesis, pyridine and its derivatives serve as versatile building blocks, ligands for catalysis, and reagents. nih.govnih.gov The nitrogen atom's basicity allows for the formation of stable salts and its participation in various chemical transformations. nih.gov Furthermore, the pyridine nucleus can be readily functionalized at different positions, enabling the synthesis of a diverse range of substituted derivatives with tailored electronic and steric properties. nih.gov

Beyond the realm of pure synthesis, pyridine scaffolds are integral components of numerous functional materials. Their inherent electronic properties and ability to coordinate with metal ions make them valuable in the design of catalysts, and functional nanomaterials. nih.gov The presence of the pyridine motif can significantly influence the physical and optical properties of a material, leading to applications in areas such as light-emitting diodes and sensors.

Synthetic Utility of Bromo Substituted Heterocycles in Cross Coupling Methodologies

Bromo-substituted heterocycles, including 2-bromopyridines, are highly valuable intermediates in organic synthesis, primarily due to their utility in transition-metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, have revolutionized the construction of carbon-carbon and carbon-heteroatom bonds. The bromine atom serves as a versatile "handle" that can be selectively replaced with a wide variety of organic fragments.

The reactivity of the carbon-bromine bond in these heterocycles is a key factor in their synthetic utility. The bromine at the 2-position of the pyridine (B92270) ring is particularly susceptible to oxidative addition to a low-valent transition metal catalyst, such as palladium, which is the initial step in most cross-coupling cycles. researchgate.net This reactivity allows for the regioselective formation of new bonds at a specific position on the heterocyclic ring. For instance, the Suzuki-Miyaura coupling of a bromo-substituted heterocycle with an organoboron reagent is a widely used method for the formation of biaryl and heteroaryl-aryl structures. rsc.org Similarly, the Sonogashira coupling with a terminal alkyne provides a direct route to alkynyl-substituted heterocycles. The ability to perform these transformations under relatively mild conditions and with a high degree of functional group tolerance has made bromo-substituted heterocycles indispensable tools for the synthesis of complex molecules. rsc.org

Role of Prop 2 Ynyl Functionalities in Advanced Organic Synthesis and Click Chemistry

The prop-2-ynyl group, also known as a propargyl group, is a three-carbon functional group containing a terminal alkyne. This functionality is of immense importance in modern organic synthesis due to its versatile reactivity. The terminal alkyne can participate in a wide range of transformations, including additions, cycloadditions, and coupling reactions.

One of the most significant applications of the prop-2-ynyl group is in the realm of "click chemistry," a concept introduced by K. Barry Sharpless. researchgate.netdntb.gov.uanih.gov Click reactions are characterized by their high efficiency, mild reaction conditions, and formation of a single, stable product. researchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, where a terminal alkyne, such as that in a prop-2-ynyl group, reacts with an azide (B81097) to form a stable 1,2,3-triazole ring. nih.govresearchgate.net This reaction is exceptionally reliable and has found widespread use in drug discovery, materials science, and bioconjugation. researchgate.netresearchgate.netdrpress.org The formation of the triazole linker provides a robust connection between two molecular fragments, and the reaction's orthogonality allows it to be performed in the presence of a wide variety of other functional groups. Beyond click chemistry, the terminal alkyne of the prop-2-ynyl group can undergo Sonogashira coupling, C-H activation, and various other transformations, making it a valuable synthon for the introduction of carbon-rich frameworks.

Positioning of 2 Bromo 5 Prop 2 Ynyl Pyridine Within Contemporary Chemical Research

Retrosynthetic Analysis of this compound

The design of a synthetic route to this compound begins with a logical retrosynthetic analysis, which involves the deconstruction of the target molecule into simpler, commercially available starting materials.

Disconnection Strategies for the Pyridine-Alkyne Bond

A primary disconnection strategy involves the cleavage of the C5-alkyne bond. This approach identifies 2-bromopyridine (B144113) bearing a suitable leaving group at the 5-position and a propargyl anion equivalent as the key synthons. The most logical precursor derived from this strategy is a dihalogenated pyridine, such as 2,5-dibromopyridine (B19318). The propargyl moiety can be introduced via a nucleophilic substitution or a metal-catalyzed cross-coupling reaction. This retrosynthetic pathway is particularly attractive due to the commercial availability of 2,5-dibromopyridine.

Disconnection Strategies for the Pyridine-Bromine Bond

An alternative retrosynthetic approach focuses on the disconnection of the C2-bromine bond. This strategy leads to 5-(prop-2-ynyl)pyridine as the immediate precursor. The synthesis would then involve the regioselective bromination of this intermediate at the 2-position. This pathway hinges on the ability to control the regioselectivity of the bromination reaction, directing the bromine atom specifically to the C2 position of the pyridine ring, which is activated by the nitrogen atom.

Direct Functionalization Approaches to Pyridine Systems

Direct functionalization methods provide a straightforward approach to the synthesis of this compound, either by introducing the bromine atom onto a pre-functionalized pyridine or by constructing the propargyl group on a brominated pyridine core.

Regioselective Bromination of 5-(prop-2-ynyl)pyridine Precursors

This method involves the synthesis of 5-(prop-2-ynyl)pyridine followed by a selective bromination at the C2 position. The synthesis of the precursor, 5-(prop-2-ynyl)pyridine, can be achieved through Sonogashira coupling of 5-bromopyridine with a protected alkyne, followed by deprotection. The subsequent bromination is a critical step, where the directing effect of the pyridine nitrogen typically favors functionalization at the C2 and C6 positions. The use of specific brominating agents and reaction conditions is crucial to achieve the desired regioselectivity. For instance, bromination using N-bromosuccinimide (NBS) in a suitable solvent can be employed. nih.govnih.gov

| Precursor | Brominating Agent | Solvent | Temperature | Product | Yield |

| 5-(prop-2-ynyl)pyridine | N-Bromosuccinimide (NBS) | Acetonitrile | 80 °C | This compound | Moderate to Good |

Propargylation Reactions on 2-Bromopyridine Derivatives

This approach starts with a 2-bromopyridine derivative containing a functional group at the 5-position that can be converted into the propargyl group. A common precursor is 2-bromo-5-formylpyridine, which can be synthesized from 2,5-dibromopyridine via a Grignard reaction followed by formylation with N,N-dimethylformamide (DMF). The aldehyde can then be converted to the alkyne through various methods, such as the Corey-Fuchs reaction or by reaction with a propargyl Grignard or organolithium reagent.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, represent a powerful and versatile method for the synthesis of this compound. organic-chemistry.orgwikipedia.org This strategy typically involves the reaction of a dihalogenated pyridine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. soton.ac.ukresearchgate.netlibretexts.org

The Sonogashira coupling of 2,5-dibromopyridine with propyne (B1212725) or a suitable propargyl equivalent is a highly effective route. organic-chemistry.org The regioselectivity of the coupling is a key consideration. Generally, the bromine atom at the 5-position of 2,5-dibromopyridine is more reactive towards palladium-catalyzed cross-coupling reactions than the bromine at the 2-position. This difference in reactivity allows for the selective mono-alkynylation at the C5 position.

Table of Sonogashira Coupling Conditions:

| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature | Product | Yield |

| 2,5-Dibromopyridine | Propyne (gas) | Pd(PPh₃)₄ | CuI | Triethylamine (B128534) | THF | Room Temp | This compound | Good |

| 2,5-Dibromopyridine | Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | Toluene | 60 °C | 2-Bromo-5-(3-hydroxyprop-1-ynyl)pyridine | Good |

| 2,5-Dibromopyridine | Trimethylsilylacetylene | Pd(OAc)₂/XPhos | CuI | K₃PO₄ | Toluene | 110 °C | 2-Bromo-5-((trimethylsilyl)ethynyl)pyridine | High |

Following the synthesis of the silyl-protected alkyne, a deprotection step using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) or potassium carbonate in methanol (B129727) yields the terminal alkyne.

Palladium-Catalyzed Sonogashira Coupling for C(sp)-C(sp²) Bond Formation

The Sonogashira cross-coupling reaction is a primary and highly effective method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction, catalyzed by palladium and typically co-catalyzed by a copper(I) salt, is a cornerstone in the synthesis of substituted alkynes like this compound from 2,5-dibromopyridine and a suitable propargyl source. organic-chemistry.orgwikipedia.org

The efficiency of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, which are often used in catalyst loadings of up to 5 mol%. libretexts.org Research into more efficient catalysts is ongoing to improve yields and reaction conditions. libretexts.org

Ligands play a crucial role in stabilizing the palladium(0) active species and facilitating the catalytic cycle. While triphenylphosphine (B44618) (PPh₃) is a conventional ligand, modern advancements have introduced more effective ligands. libretexts.orgscirp.org Bulky and electron-rich phosphine (B1218219) ligands, such as XPhos, have been shown to be highly active in copper-free Sonogashira reactions, even with less reactive aryl chlorides. researchgate.net N-Heterocyclic carbenes (NHCs) have also emerged as powerful ligands, with some NHC-palladium complexes catalyzing the reaction in water under aerobic and copper-free conditions, showcasing the evolution towards more sustainable synthetic protocols. wikipedia.orgresearchgate.net

For the synthesis of related 2-amino-3-alkynylpyridines, a study optimized the catalytic system to 2.5 mol% Pd(CF₃COO)₂, 5 mol% PPh₃, and 5 mol% CuI, achieving excellent yields. scirp.orgresearchgate.net This highlights the importance of fine-tuning the catalyst, ligand, and additives for specific pyridine substrates.

| Catalyst / Precatalyst | Ligand | Co-catalyst | Key Features | Reference(s) |

| Pd(OAc)₂ | XPhos | None (Copper-free) | Effective for coupling with various aryl halides, including challenging chlorides. | researchgate.net |

| Pd(CF₃COO)₂ | PPh₃ | CuI | Optimized system for high-yield synthesis of 2-amino-3-alkynylpyridines. | scirp.orgresearchgate.net |

| Pd(PPh₃)₄ / PdCl₂(PPh₃)₂ | PPh₃ | CuI | Conventional, widely used catalytic systems. | wikipedia.orglibretexts.org |

| (NHC)-Pd Complex | N-Heterocyclic Carbene | (NHC)-Cu or Copper-free | Allows for reaction in air and/or aqueous media, promoting green chemistry. | wikipedia.orgnih.gov |

| Pd(II) β-oxoiminatophosphane | β-oxoiminatophosphane | None (Copper-free) | Highly efficient at very low catalyst loadings and mild temperatures. | organic-chemistry.org |

The outcome of the Sonogashira coupling is significantly influenced by reaction parameters such as the base, solvent, and temperature. An organic amine, such as triethylamine (Et₃N) or piperidine, is commonly used as the base. organic-chemistry.org The base plays a dual role: it deprotonates the terminal alkyne to form the reactive copper acetylide and neutralizes the hydrogen halide produced during the reaction.

The choice of solvent is critical for substrate solubility and reaction kinetics. Dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are frequently employed solvents. wikipedia.orgscirp.org For the synthesis of 2-amino-3-alkynylpyridines, a systematic study found that the combination of Et₃N as the base and DMF as the solvent at 100°C provided the optimal conditions for high product yields. scirp.orgresearchgate.net In some modern protocols, particularly those utilizing advanced catalysts, the reaction can even be performed under solvent-free conditions or in environmentally benign solvents like water. wikipedia.orgorganic-chemistry.org Temperature also plays a key role; while many couplings of aryl iodides can proceed at room temperature, less reactive aryl bromides often require heating to achieve reasonable reaction rates and yields. wikipedia.orgorganic-chemistry.org

| Parameter | Variation | Observation | Reference(s) |

| Base | Triethylamine (Et₃N), Piperidine, Cs₂CO₃ | Piperidine proved optimal for some Pd(II) β-oxoiminatophosphane catalyzed reactions. Et₃N is widely effective. | scirp.orgorganic-chemistry.org |

| Solvent | DMF, THF, Acetonitrile, Water, Solvent-free | DMF is a common and effective solvent. The use of water or solvent-free conditions is possible with modern catalysts. | wikipedia.orgscirp.orgresearchgate.netorganic-chemistry.org |

| Temperature | Room Temperature to 110°C | Higher temperatures (e.g., 100-110°C) are often required for less reactive halides like bromides. | wikipedia.orgresearchgate.net |

| Atmosphere | Inert (Nitrogen/Argon) vs. Aerobic | Classically performed under inert atmosphere, but some modern catalysts function efficiently in air. | nih.govorganic-chemistry.org |

The Sonogashira reaction is generally tolerant of a wide range of functional groups on both the alkyne and the pyridine ring. The reactivity of halopyridines follows the typical trend for aryl halides: I > Br >> Cl. wikipedia.org This allows for selective coupling at an iodo-substituted position in the presence of a bromo-substituent.

Studies on 2-amino-3-bromopyridines have shown successful coupling with a variety of terminal alkynes, including aromatic, aliphatic, and those containing functional groups like alcohols, demonstrating the versatility of the method. scirp.orgresearchgate.net Similarly, 2-bromo-5-nitropyridine (B18158) has been successfully coupled with terminal acetylenes. researchgate.net However, the reaction is not without limitations. A significant side reaction is the Glaser homocoupling of the terminal alkyne, which can be promoted by the copper co-catalyst in the presence of oxygen. libretexts.org Furthermore, electron-withdrawing groups on the aryl halide generally lead to higher yields compared to electron-donating groups. semanticscholar.org Steric hindrance near the reaction site on either coupling partner can also impede the reaction and lower the yield.

Alternative Cross-Coupling Methods (e.g., Suzuki-Miyaura, Negishi) for Related Pyridine Derivatives and Their Potential Adaptation

While the Sonogashira reaction is ideal for creating alkynylpyridines, other palladium-catalyzed cross-coupling reactions are pivotal for synthesizing different substituted pyridine derivatives and could potentially be adapted.

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgnih.gov This method is exceptionally robust and tolerant of many functional groups, making it a mainstay in organic synthesis. nih.gov It is widely used to synthesize biaryl compounds, including bipyridines, where a halopyridine is coupled with a pyridine-boronic acid. mdpi.com For the synthesis of an alkynylpyridine, this method would require an alkynylboron reagent. Ligand-free Suzuki-Miyaura reactions have been developed to couple alkynyl halides with organoboronic acids, providing an alternative to the traditional Sonogashira pathway. organic-chemistry.org

The Negishi coupling reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org A key advantage of the Negishi reaction is its high functional group tolerance and the often high reactivity of the organozinc reagents. wikipedia.orgorgsyn.org This method has been applied to the functionalization of pyridine rings. researchgate.netresearchgate.net To prepare this compound, one could envision a Negishi coupling between 2,5-dibromopyridine and a propargylzinc halide. The challenge often lies in the preparation and handling of the organozinc reagents, although solid, moderately air-stable 2-pyridylzinc reagents have been developed to address this. researchgate.net

Novel and Emerging Synthetic Routes to this compound

To improve efficiency, reduce waste, and simplify procedures, chemists are continuously developing novel synthetic strategies.

One-pot syntheses and multicomponent reactions (MCRs) represent a highly efficient approach to constructing complex molecules from simple precursors in a single operation without isolating intermediates. rsc.org Several MCRs have been developed for the de novo synthesis of substituted pyridine rings. rsc.orgwhiterose.ac.uktandfonline.com For example, a modified Bohlmann-Rahtz reaction allows for the one-pot, three-component synthesis of polysubstituted pyridines from a 1,3-dicarbonyl compound, an alkynone, and ammonia, with total control over regiochemistry. core.ac.uk Other MCRs utilize readily available starting materials like aldehydes, malononitrile, and alcohols to build the pyridine skeleton under mild conditions. rsc.orgthieme-connect.com

While a specific one-pot MCR for the direct synthesis of this compound from acyclic precursors is not prominently reported, these strategies offer a conceptual framework for future synthetic design. Such a route would be highly convergent and atom-economical, representing a significant advancement over traditional multi-step cross-coupling approaches.

Continuous Flow Chemistry Applications for Scalable Synthesis

The adaptation of synthetic methodologies to continuous flow processes offers significant advantages for the scalable and safe production of chemical compounds. For the synthesis of this compound, continuous flow Sonogashira coupling presents a promising approach, particularly given that one of the key reagents, propyne, is a gas at ambient temperature.

Continuous flow reactors provide enhanced heat and mass transfer, precise control over reaction parameters such as temperature, pressure, and residence time, and improved safety when handling hazardous reagents like gaseous alkynes. lookchem.com The small reactor volume minimizes the amount of gaseous reagent present at any given time, significantly reducing potential hazards. lookchem.com

A feasible continuous flow setup for the synthesis of this compound would involve the Sonogashira coupling of a suitable dihalopyridine precursor, such as 2-bromo-5-iodopyridine (B107189), with propyne gas. The higher reactivity of the C-I bond compared to the C-Br bond in the Sonogashira reaction allows for selective alkynylation at the 5-position of the pyridine ring. libretexts.org

The continuous flow system would typically consist of the following components:

Reagent Pumps: To introduce a solution of 2-bromo-5-iodopyridine and a base (e.g., triethylamine or diisopropylethylamine) into the reactor.

Gas Mass Flow Controller: To precisely control the introduction of propyne gas into the reactor.

Packed-Bed Reactor: A heated column containing a heterogeneous palladium catalyst. Immobilized catalysts are particularly advantageous for flow chemistry as they can be easily separated from the product stream and potentially reused, simplifying purification. thalesnano.com

Back-Pressure Regulator: To maintain the desired pressure within the reactor, which can enhance the solubility of the propyne gas in the solvent and accelerate the reaction rate.

Collection System: To continuously collect the product stream.

Several types of heterogeneous palladium catalysts have been successfully employed in continuous flow Sonogashira reactions, including palladium on charcoal (Pd/C) and polymer-supported palladium complexes. thalesnano.comresearchgate.net For instance, a study on rapid catalyst screening for Sonogashira coupling in a continuous flow system demonstrated the efficacy of various immobilized palladium catalysts. thalesnano.com The choice of catalyst can influence the reaction efficiency and selectivity.

The reaction conditions in a continuous flow setup can be readily optimized. Parameters such as temperature, pressure, flow rate (which determines the residence time), and the stoichiometry of the reagents can be systematically varied to maximize the yield and purity of the desired product, this compound. For example, a continuous flow platform could utilize a palladium-coated tubular reactor in conjunction with a copper tube, where leached palladium catalyzes the reaction. nih.gov

The table below summarizes typical parameters and components that could be employed in a continuous flow synthesis of this compound based on existing literature for similar Sonogashira couplings.

| Parameter | Description | Typical Range/Value | Reference |

|---|---|---|---|

| Starting Material | Aryl halide precursor | 2-Bromo-5-iodopyridine | libretexts.org |

| Reagent | Terminal alkyne | Propyne (gas) | lookchem.comorganic-chemistry.org |

| Catalyst | Heterogeneous palladium catalyst | Immobilized PdCl2(PPh3)2, Pd/C | thalesnano.comresearchgate.net |

| Co-catalyst | Copper(I) salt (optional, for copper-catalyzed Sonogashira) | Copper(I) iodide | wikipedia.org |

| Base | Amine base | Triethylamine, Diisopropylethylamine | organic-chemistry.org |

| Solvent | Organic solvent | Tetrahydrofuran (THF), Methanol | thalesnano.comorganic-chemistry.org |

| Reactor Type | Flow reactor | Packed-bed reactor, Coated-wall tubular reactor | thalesnano.comnih.gov |

| Temperature | Reaction temperature | Room Temperature - 100 °C | thalesnano.comorganic-chemistry.org |

| Pressure | System pressure | Up to 100 bar | thalesnano.com |

| Flow Rate | Liquid feed flow rate | 0.1 - 1.0 mL/min | thalesnano.com |

The development of a continuous flow process for the synthesis of this compound not only offers a safer and more efficient manufacturing route but also aligns with the principles of green chemistry by potentially reducing waste and energy consumption. nih.gov

Reactivity of the Pyridine Bromine Substituent

The bromine atom at the C2 position of the pyridine ring is a key functional group that dictates much of the compound's reactivity. This section details the various transformations that can be achieved at this position, including nucleophilic aromatic substitution, reactions under electrophilic conditions, and a diverse range of metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways at the C2 Position

The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C2 and C4). The electron-withdrawing nature of the nitrogen atom facilitates the attack of nucleophiles at these positions by stabilizing the resulting negatively charged intermediate, often referred to as a Meisenheimer complex. For this compound, the bromine atom at the C2 position serves as a good leaving group in such reactions.

The general mechanism for the SNAr reaction at the C2 position involves the addition of a nucleophile to the carbon atom bearing the bromine, leading to the formation of a tetrahedral intermediate. This intermediate is resonance-stabilized, with the negative charge being delocalized over the pyridine ring and onto the electronegative nitrogen atom. The subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted pyridine product.

A variety of nucleophiles can be employed in these reactions, including alkoxides, thiolates, and amines, allowing for the introduction of a wide range of functional groups at the C2 position. The reaction conditions typically involve the use of a strong base to either generate the nucleophile in situ or to facilitate the reaction.

Electrophilic Reactivity of the Pyridine Ring under Acidic Conditions

Pyridine and its derivatives are generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. Under strongly acidic conditions, the pyridine nitrogen is protonated, further deactivating the ring towards electrophilic attack. Electrophilic substitution, when it does occur, is typically directed to the C3 and C5 positions, as the C2, C4, and C6 positions are more deactivated. However, for this compound, the primary site of electrophilic interaction under acidic conditions is the propargyl group, which can undergo hydration or other addition reactions.

Diverse Metal-Catalyzed Cross-Coupling Reactions of the Aryl Bromide

The carbon-bromine bond at the C2 position of this compound is an excellent handle for a multitude of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms, specifically coupling a terminal alkyne with an aryl or vinyl halide. chemos.de While this compound already possesses an alkyne moiety, the bromine atom at the C2 position can undergo a Sonogashira reaction with a different terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.org This transformation allows for the synthesis of unsymmetrical di-alkynyl pyridine derivatives, which are valuable precursors in materials science and medicinal chemistry.

Table 1: Examples of Sonogashira Coupling Reactions with 2-Bromopyridine Derivatives

| Entry | Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 95 |

| 2 | 2-Bromo-5-nitropyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 85 |

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound (such as a boronic acid or ester) and an organic halide. libretexts.org The 2-bromo substituent of this compound can readily participate in Suzuki-Miyaura coupling reactions with a wide range of aryl, heteroaryl, or vinyl boronic acids. nih.gov This reaction is typically catalyzed by a palladium complex with a phosphine ligand and requires a base to facilitate the transmetalation step. The Suzuki-Miyaura coupling provides a powerful route to biaryl and heteroaryl-substituted pyridines. wikipedia.org

Table 2: Examples of Suzuki-Miyaura Coupling Reactions with 2-Bromopyridine Derivatives

| Entry | Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 92 |

| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 88 |

Beyond Sonogashira and Suzuki-Miyaura couplings, the bromine atom at the C2 position of this compound can participate in several other important carbon-carbon and carbon-nitrogen bond-forming reactions.

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction offers a method to introduce vinyl groups at the C2 position of the pyridine ring.

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is known for its high functional group tolerance and can be used to introduce a variety of alkyl, aryl, and vinyl substituents. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a direct route to N-aryl or N-heteroaryl amines. wikipedia.org This reaction is a powerful tool for the synthesis of a wide range of substituted aminopyridines from this compound. nih.gov

Table 3: Examples of Other Cross-Coupling Reactions with 2-Bromopyridine Derivatives

| Reaction Type | Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| Heck | 2-Bromopyridine | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 75 |

| Negishi | 2-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 85 |

Transformations Involving the Prop-2-ynyl Moiety

The prop-2-ynyl group in this compound is a versatile functional group that participates in a variety of chemical transformations. These reactions allow for the introduction of diverse structural motifs, making this compound a valuable building block in organic synthesis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azides for Triazole Formation

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click chemistry reaction that provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. raco.catmdpi.combeilstein-journals.org This reaction is characterized by its mild conditions, high yields, and tolerance of a wide range of functional groups. acs.org The reaction involves the [3+2] cycloaddition of an organic azide (B81097) with a terminal alkyne, such as the prop-2-ynyl group of this compound, in the presence of a copper(I) catalyst. beilstein-journals.orgacs.org

The general mechanism involves the in-situ formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered copper-triazolide intermediate. Subsequent protonolysis yields the desired 1,4-disubstituted triazole and regenerates the copper(I) catalyst. This catalytic cycle allows for the use of substoichiometric amounts of the copper source.

Table 1: Examples of CuAAC Reactions with this compound

| Azide Reactant | Catalyst System | Solvent | Product | Reference |

| Benzyl azide | CuSO₄/Sodium ascorbate | t-BuOH/H₂O | 2-Bromo-5-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)pyridine | N/A |

| Phenyl azide | CuI | THF | 2-Bromo-5-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)pyridine | N/A |

| 1-Azido-4-methoxybenzene | Copper nanoparticles | Water | 2-Bromo-5-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)pyridine | raco.cat |

This table is illustrative and based on general knowledge of CuAAC reactions. Specific examples with this compound may vary in reported literature.

The resulting triazole products are of significant interest in medicinal chemistry and materials science due to their unique chemical and physical properties. mdpi.comnih.gov The pyridine and bromo substituents on the starting material can be further functionalized, providing access to a wide array of complex molecules.

Other Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Beyond CuAAC, the alkyne functionality of this compound can participate in other cycloaddition reactions, although these are less commonly reported for this specific substrate.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. nih.govresearchgate.net While pyridines themselves are generally poor dienes due to their aromaticity, they can be activated to participate in Diels-Alder reactions. acs.org However, in the context of this compound, the prop-2-ynyl group would act as the dienophile. For this to occur, a suitable diene would be required. The reaction of 2-pyrones with dienophiles is a known method for accessing multifunctional bicyclic compounds. nih.gov It is conceivable that under appropriate conditions, this compound could react with a diene to form a corresponding cycloadduct.

1,3-Dipolar Cycloadditions: This class of reactions involves the addition of a 1,3-dipole to a dipolarophile, such as the alkyne in this compound, to form a five-membered heterocyclic ring. wikipedia.orgnih.govnih.gov This is the broader class of reactions to which the CuAAC belongs. wikipedia.org Other 1,3-dipoles, such as nitrile oxides and azomethine ylides, can also be employed. wikipedia.orgpsu.edu For instance, the reaction with a nitrile oxide would yield an isoxazole (B147169) derivative. The regioselectivity of these reactions can be influenced by the electronic nature of both the dipole and the dipolarophile. psu.edu

Hydration, Halohydroxylation, and Other Addition Reactions to the Alkyne

The triple bond of the prop-2-ynyl group is susceptible to various addition reactions.

Hydration: The addition of water across the triple bond, typically catalyzed by mercury salts or other transition metals, would lead to the formation of a ketone. In the case of this compound, this would result in the formation of 1-(6-bromopyridin-3-yl)propan-2-one.

Halohydroxylation: The simultaneous addition of a halogen and a hydroxyl group across the triple bond can be achieved using reagents like N-bromosuccinimide in the presence of water. This would lead to the formation of a di- or tri-substituted alkene.

Other Addition Reactions: Other electrophilic addition reactions, such as the addition of hydrogen halides (HX), would proceed according to Markovnikov's rule, with the hydrogen adding to the terminal carbon of the alkyne.

Oxidative and Reductive Transformations of the Alkyne

The alkyne moiety can undergo both oxidation and reduction.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) or ozone can cleave the triple bond, leading to the formation of a carboxylic acid. In this case, oxidation of this compound would yield (6-bromopyridin-3-yl)acetic acid.

Reduction: The triple bond can be partially or fully reduced. Catalytic hydrogenation with a poisoned catalyst, such as Lindlar's catalyst, would yield the corresponding alkene, 2-bromo-5-allylpyridine. Complete reduction with a more active catalyst like palladium on carbon would result in the formation of the alkane, 2-bromo-5-propylpyridine.

Polymerization and Oligomerization Studies of the Alkyne Unit

The terminal alkyne of this compound makes it a suitable monomer for polymerization and oligomerization reactions. acs.org The CuAAC reaction itself can be utilized as a polymerization method to create long linear polymers. acs.org Polymers containing pyridine and triazole units are of interest for their potential applications in materials science, for example, as ligands for metal complexes or as functional polymers with specific optical or electronic properties.

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons and can therefore act as a nucleophile and a base. Its reactivity can be influenced by the electronic effects of the bromo and prop-2-ynyl substituents.

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides to form the corresponding pyridinium (B92312) salts. This reaction introduces a positive charge on the nitrogen atom, which can significantly alter the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack.

N-Oxidation: The nitrogen atom can be oxidized to form a pyridine N-oxide using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. arkat-usa.org The resulting N-oxide has a unique electronic structure and is a versatile intermediate for further functionalization of the pyridine ring. arkat-usa.orgsemanticscholar.org For example, 2-bromopyridine N-oxide can be prepared and used in subsequent reactions. sigmaaldrich.com The N-oxide group can activate the C2 and C6 positions towards nucleophilic substitution and can also be readily removed by deoxygenation. semanticscholar.org

Coordination Chemistry and Ligand Properties in Metal Complexes

The pyridine ring is a classic ligand in coordination chemistry, binding to metal centers through the lone pair of electrons on the nitrogen atom. wikipedia.org For this compound, the coordination behavior is influenced by both the steric and electronic effects of its substituents.

The bromine atom at the 2-position introduces significant steric hindrance around the nitrogen donor atom, which can influence the geometry and stability of the resulting metal complexes. wikipedia.org Furthermore, as an electron-withdrawing group, the bromine atom reduces the basicity and, consequently, the donor strength of the pyridine nitrogen compared to unsubstituted pyridine. This effect is well-documented in studies of various 4-substituted pyridine ligands, where a correlation between the ligand's basicity (pKa) and the NMR chemical shifts upon coordination to metals like Palladium(II) is observed. nih.gov In complexes of the type L₂CuX₂ (where L is a 2,3-dihalopyridine and X is a halide), the interplay of steric and electronic factors can lead to the formation of unusual crystal structures containing multiple conformers. tandfonline.com

The prop-2-ynyl (propargyl) group at the 5-position introduces a second potential binding site: the carbon-carbon triple bond. The alkyne moiety can engage in π-coordination with soft metal ions such as copper(I), silver(I), and gold(I). This allows this compound to function as a potentially bidentate or bridging ligand, leading to the formation of mononuclear, bimetallic, or polymeric coordination networks. Research on propargyl-functionalized substrates has shown that they can form stable gold(I) phosphine complexes, which can then react with copper or silver salts to create heterobimetallic complexes where the second metal is π-bound to the alkyne. rsc.org In cases where the ligand contains stronger coordinating groups, such as other pyridine units, the second metal may coordinate to those sites instead, leading to dimeric structures. rsc.org

The combination of a sterically hindered, electronically-modified N-donor and a π-coordinating alkyne makes this compound a versatile ligand for constructing complex coordination architectures.

Table 1: Representative Metal Complexes with Analogous Pyridine-Based Ligands

| Ligand | Metal Ion(s) | Complex Type | Key Features |

|---|---|---|---|

| 2,3-Dihalopyridines | Copper(II) | Mononuclear, [L₂CuX₂] | Exhibits syn- and anti-conformers in the same crystal. tandfonline.com |

| Propargyl amines | Gold(I), Copper(I) | Mononuclear, Heterobimetallic | Au(I) binds to the propargyl group; Cu(I) shows π-coordination to the alkyne. rsc.org |

| 4-Substituted Pyridines | Palladium(II) | Mononuclear, [PdL₄]²⁺ or [PdL₂Y₂] | Ligand basicity influences complex properties. nih.gov |

| Dipyridyl Pyrrolide | Yttrium(III), Titanium(IV) | Mononuclear | Tridentate binding and π-stacking interactions are observed. researchgate.net |

N-Alkylation and Quaternization Reactions of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring can act as a nucleophile, reacting with alkyl halides to form N-alkylated pyridinium salts. This process is known as quaternization. The reactivity of this compound in such reactions is significantly modulated by its substituents.

The electron-withdrawing nature of the 2-bromo substituent decreases the nucleophilicity of the pyridine nitrogen, making quaternization more difficult compared to unsubstituted pyridine. Consequently, more reactive alkylating agents or more forcing reaction conditions, such as higher temperatures, may be required to achieve efficient conversion. The quaternization of pyridines is a well-established method for activating the ring, particularly at the 2- and 4-positions, toward nucleophilic displacement. google.com

The presence of the alkynyl group also influences the properties of the resulting pyridinium salt. Studies on 2,5-diethynylpyridine-based monomers and polymers have demonstrated that quaternization of the pyridine nitrogen leads to a significant enhancement of π-electron delocalization along the conjugated backbone. rsc.org This suggests that the N-alkylation of this compound would yield a pyridinium salt with altered electronic and optical properties. Quaternized alkynyl pyridines have also been developed as highly reactive and selective agents for modifying cysteine residues in proteins. nih.gov

The synthesis of N-alkylated pyridones can be achieved through the selective N-alkylation of 2-alkoxypyridines, which can be prepared from 2-halopyridine precursors. nih.gov This provides an indirect route to N-alkylated derivatives starting from compounds like this compound.

Table 2: Examples of Pyridine Quaternization Reactions

| Pyridine Derivative | Alkylating Agent | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Poly(4-vinyl pyridine) | Chloro 2-propanone | DMF | Room Temp | Fully quaternized polymer | tandfonline.com |

| Pyridine | 1-Iodoadamantane | None (sealed tube) | High Temp | Adamantyl-pyridinium salt | |

| 2,5-Diethynylpyridine | Methyl iodide | N/A | N/A | Pyridinium-based polymer | rsc.org |

| 4-Cyanopyridine | Acrylamide | Water | Acidic | 4-Cyanopyridinium salt | google.com |

Formation of N-Oxides and Their Subsequent Transformations

The oxidation of the pyridine nitrogen to an N-oxide is a fundamental transformation in pyridine chemistry, providing a versatile intermediate for further functionalization. arkat-usa.org The N-O bond in pyridine N-oxides alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack.

Formation of this compound N-oxide

The N-oxide of this compound can be synthesized using standard oxidation methods that are effective for other halopyridines. A common and efficient method involves the reaction with peracetic acid, which can be generated in situ from hydrogen peroxide and acetic acid. arkat-usa.orggoogle.com This procedure has been successfully applied to both 2-chloropyridine (B119429) and 2-bromopyridine. google.com Catalysts such as maleic anhydride (B1165640) can be used to improve the reaction efficiency. google.com Other oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) are also widely used for the N-oxidation of pyridines. arkat-usa.org The synthesis of 2-Bromopyridine N-oxide from 2-Bromopyridine is a known procedure. chemicalbook.comwikipedia.org

Subsequent Transformations of the N-Oxide

The resulting this compound N-oxide is an activated intermediate capable of undergoing a variety of chemical transformations:

Reactions with Nucleophiles: The N-oxide group activates the C2 and C4 positions of the pyridine ring towards nucleophilic attack. While the C2 position is already substituted with bromine, the presence of the N-oxide facilitates its displacement by various nucleophiles. arkat-usa.org

Palladium-Catalyzed Reactions: 2-Bromopyridine N-oxides are valuable substrates in cross-coupling reactions. For instance, they can react with alkynyltriarylborates in the presence of a palladium catalyst to form complex pyridine-N-oxide–borane intramolecular structures. acs.org The N-oxide moiety can also direct metal catalysts to the proximal C-H bond, enabling reactions like arylation at the C2 position. semanticscholar.org

Deoxygenation: The N-oxide can be readily removed to regenerate the parent pyridine functionality. This makes it a useful activating or directing group that can be easily cleaved after serving its purpose. semanticscholar.org

Rearrangement Reactions: Allyloxy- and propargyloxy-pyridine N-oxides can undergo sigmatropic rearrangements. For example, 2-allyloxypyridine (B1265830) N-oxide undergoes thermal rearrangement to yield N-allyloxy-2-pyridones and 3-allyl-N-hydroxy-2-pyridones. arkat-usa.org Similar reactivity could be anticipated for the N-oxide derived from this compound if the bromine were first substituted with an oxygen-linked group.

Table 3: Key Reactions and Transformations of Pyridine N-Oxides

| Starting Material | Reagent(s) | Product Type | Transformation | Reference |

|---|---|---|---|---|

| 2-Bromopyridine | H₂O₂ / Acetic Acid / Maleic Anhydride | 2-Bromopyridine N-oxide | N-Oxide Formation | google.com |

| Pyridine N-oxides | Aryl Bromides / Pd catalyst | 2-Arylpyridine N-oxides | C-H Arylation | semanticscholar.org |

| 2-Bromopyridine N-oxides | Alkynyltriarylborates / Pd catalyst | Pyridine-N-oxide–borane complexes | Cross-Coupling | acs.org |

| 2-Allyloxypyridine N-oxide | Heat | N-Allyloxy-2-pyridones | rsc.orgrsc.org Sigmatropic Rearrangement | arkat-usa.org |

Construction of Complex Heterocyclic Systems

The presence of both a bromine atom and a propargyl group on the pyridine core of this compound makes it an ideal starting material for the synthesis of a variety of complex heterocyclic systems. The bromine atom can be readily displaced or participate in cross-coupling reactions, while the alkyne moiety offers a gateway to numerous cyclization and addition reactions.

Synthesis of Fused Pyridine Derivatives (e.g., Imidazo[1,2-a]pyridines, Pyrazolo[1,5-a]pyridines)

Fused pyridine derivatives are a prominent class of heterocyclic compounds with wideranging applications in medicinal chemistry and materials science. This compound serves as a key precursor for the synthesis of these valuable scaffolds.

Imidazo[1,2-a]pyridines: The synthesis of imidazo[1,2-a]pyridines, a class of compounds with known antiviral and other biological activities, can be achieved starting from derivatives of this compound. rsc.orgnih.gov For instance, the related N-(prop-2-yn-1-yl)pyridin-2-amines can undergo a practical two-step synthesis to yield imidazo[1,2-a]pyridine (B132010) derivatives. This transformation highlights the utility of the propargyl group in forming the fused imidazole (B134444) ring. While many methods for the synthesis of imidazo[1,2-a]pyridines exist, including those starting from 2-aminopyridines and various coupling partners like α-haloketones, alkynes, and aldehydes, the use of precursors derived from this compound offers a specific pathway to introduce functionality at the 5-position of the resulting fused system. psu.eduorganic-chemistry.orgresearchgate.net

Pyrazolopyridines: The synthesis of pyrazolo[1,5-a]pyridines, another important heterocyclic core, can be envisioned through intramolecular cyclization pathways starting from derivatives of this compound. General strategies for pyrazolo[1,5-a]pyridine (B1195680) synthesis often involve the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or the cyclization of 2-halopyridines with hydrazine (B178648) derivatives. researchgate.netorganic-chemistry.orgresearchgate.net The presence of the alkyne and bromo functionalities in the target molecule provides a handle for such transformations, although specific literature examples starting directly from this compound are not extensively documented.

Modular Synthesis of Polysubstituted Pyridine Derivatives

The differential reactivity of the bromine atom and the terminal alkyne in this compound allows for a modular approach to the synthesis of polysubstituted pyridine derivatives. The Sonogashira cross-coupling reaction is a powerful tool in this context, enabling the selective functionalization of the bromine-bearing position. organic-chemistry.org This reaction, which couples terminal alkynes with aryl or vinyl halides, can be employed to introduce a wide variety of substituents at the 2-position of the pyridine ring, leaving the propargyl group available for subsequent transformations. scirp.orgresearchgate.netscirp.org

For instance, coupling of this compound with various terminal alkynes under palladium catalysis would yield a library of 2-alkynyl-5-(prop-2-ynyl)pyridines. The newly introduced alkyne and the existing propargyl group can then be further elaborated through various chemical reactions, such as click chemistry, cyclization reactions, or conversion to other functional groups, leading to a diverse range of polysubstituted pyridines. This modular approach is highly valuable for creating libraries of compounds for drug discovery and materials science research.

Precursors for Organometallic Compounds and Catalysts

The pyridine nitrogen and the alkyne functionality of this compound make it an attractive precursor for the development of novel organometallic compounds and catalysts.

Ligand Design for Transition Metal Catalysis

The pyridine nitrogen atom can act as a coordinating site for transition metals, while the propargyl group offers a versatile handle for constructing more complex ligand architectures. kombyonyx.com For example, the alkyne can be used to link the pyridine unit to other coordinating moieties, creating bidentate or polydentate ligands. lookchem.comrsc.org Such ligands are crucial in transition metal catalysis, as they can modulate the electronic and steric properties of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst. The synthesis of pyridine-alkoxide ligands, for instance, demonstrates the utility of related pyridine derivatives in forming polynuclear complexes. rsc.org

Synthesis of Pyridine-Based Organometallic Scaffolds

The alkyne functionality of this compound can directly participate in the formation of organometallic scaffolds. For example, it can coordinate to metal centers or be incorporated into the backbone of organometallic polymers. psu.edu The synthesis of main-chain organometallic polymers often utilizes transition metal-organic ligand complexes, and pyridine-containing ligands are frequently employed due to the stability they impart to the resulting materials. psu.edu The propargyl group can be envisioned to participate in polymerization reactions, such as alkyne dimerization or other coupling processes, to form extended organometallic structures.

Design and Synthesis of Functional Materials

The unique combination of a rigid aromatic ring, a reactive bromine atom, and a versatile alkyne group in this compound makes it a promising candidate for the design and synthesis of functional materials. The incorporation of this building block into larger molecular architectures can lead to materials with interesting electronic, optical, or self-assembly properties.

While specific examples of functional materials derived directly from this compound are not yet widely reported, the potential is evident from studies on related alkynylpyridine-containing systems. Main-chain organometallic polymers, for example, can exhibit unique electronic and optical properties due to the interaction between the metal centers and the conjugated organic linkers. psu.edursc.org The propargyl group of this compound could be utilized in polymerization reactions to create such materials. Furthermore, the pyridine unit can influence the self-assembly behavior of larger molecules, leading to the formation of ordered nanostructures with potential applications in electronics and sensing.

Integration into Polymeric Architectures via Click Chemistry or Alkyne Polymerization

The terminal alkyne functionality in this compound is a key feature that allows for its incorporation into polymeric structures. Terminal alkynes are highly reactive in polymerization reactions, often proceeding under mild conditions and low temperatures, which is advantageous for creating both linear and grafted polymer chains. plos.org This reactivity makes the prop-2-ynyl group an effective "handle" for polymer synthesis.

One of the most powerful methods for integrating such monomers is through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable triazole linkage between the alkyne group of this compound and an azide-functionalized monomer or polymer chain. The high efficiency and selectivity of this reaction allow for the precise construction of well-defined polymer architectures.

Furthermore, the pyridine ring itself, particularly when functionalized with ethynyl (B1212043) groups, has been utilized in the creation of polymer composites. nih.gov The inherent rigidity and potential for intermolecular interactions of the pyridine scaffold can impart desirable thermal and mechanical properties to the resulting polymers. The presence of the bromo group offers an additional site for post-polymerization modification via cross-coupling reactions, enabling further tuning of the polymer's properties.

Table 1: Functional Groups of this compound and Their Roles in Polymerization

| Functional Group | Role in Polymerization | Relevant Chemistry |

|---|---|---|

| Prop-2-ynyl (Terminal Alkyne) | Monomer for polymerization, Click chemistry handle | Alkyne Polymerization, Azide-Alkyne Cycloaddition |

| Pyridine Ring | Provides rigidity and intermolecular interactions | Backbone of polymer structure |

Construction of Supramolecular Assemblies and Mechanically Interlocked Molecules

The structural components of this compound are well-suited for the design and synthesis of complex supramolecular systems and mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes.

Pyridine-based ligands are frequently used in the construction of metallosupramolecular architectures due to their high stability and tolerance for various redox environments. nih.gov The nitrogen atom of the pyridine ring in this compound can act as a coordination site for metal ions, directing the self-assembly of discrete, high-order structures.

Moreover, scaffolds containing ethynylpyridine units have been successfully employed in the synthesis of rotaxane-type structures. nih.gov The rigid, linear nature of the alkyne group combined with the coordinating ability of the pyridine ring makes it an excellent component for threading through macrocyclic rings to form MIMs. The bromo-substituent can serve as a bulky "stopper" unit after a coupling reaction or as a reactive site to link the assembled structure to other components.

Table 2: Research Findings on Pyridine-Based Supramolecular Structures

| Structural Motif | Application | Key Feature |

|---|---|---|

| Pyridine-based ligands | Metallosupramolecular architectures | High stability and coordination ability nih.gov |

Development of Optoelectronic Scaffolds and Conjugated Systems

The combination of the pyridine ring and the prop-2-ynyl group creates a conjugated system that is foundational for developing materials with interesting optoelectronic properties. The 2,6-bis(arylethynyl)pyridine scaffold, a related structure, has been explored for numerous applications due to its inherent properties, including conjugation, absorption/emission, and rigidity. nih.gov These characteristics are exploited in the development of light-emitting materials and anion sensors. nih.govnih.gov

The introduction of the terminal alkyne and bromo groups on the pyridine core of this compound allows for the extension of this conjugation through reactions like the Sonogashira coupling. By coupling the alkyne or the bromo position with other aromatic systems, highly conjugated, custom-designed chromophores and fluorophores can be synthesized. The electron-deficient nature of the pyridine ring can be systematically tuned by the electronic properties of the appended groups, allowing for precise control over the absorption and emission wavelengths of the final molecule. nih.gov This tunability is critical for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and molecular sensors.

Table 3: Optoelectronic Properties of Ethynylpyridine Scaffolds

| Scaffold Feature | Property | Application |

|---|---|---|

| Extended π-conjugation | Light absorption and emission | Light-emitting materials, Fluorophores nih.gov |

| Rigid backbone | Structural definition | Anion sensors, Molecular receptors nih.gov |

Mechanistic Investigations and Computational Studies of 2 Bromo 5 Prop 2 Ynyl Pyridine and Its Reactions

Elucidation of Reaction Mechanisms

Mechanistic studies provide a fundamental understanding of how chemical reactions involving 2-Bromo-5-(prop-2-ynyl)pyridine proceed, detailing the sequence of elementary steps, intermediates, and transition states.

The 2-bromo-pyridine moiety is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions generally proceed through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle typically initiates with the oxidative addition of the C(sp²)–Br bond of this compound to a low-valent palladium(0) complex. rsc.orgnih.gov This step involves the cleavage of the carbon-bromine bond and the formation of a new palladium(II) intermediate, where both the pyridyl and bromide fragments are bonded to the metal center. rsc.orgrsc.org The reactivity in this step is influenced by the electronic properties of the pyridine (B92270) ring and the nature of the phosphine (B1218219) ligands on the palladium catalyst. acs.org For dihalopyridines, oxidative addition occurs preferentially at the C-I bond over C-Br, and C-Br over C-Cl, a selectivity dictated by the carbon-halogen bond dissociation energies. rsc.org In the case of this compound, the electron-withdrawing nature of the pyridine nitrogen activates the C-Br bond for this process.

Transmetalation: Following oxidative addition, the transmetalation step occurs. In this phase, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) center, displacing the halide. nih.govyoutube.com For a Suzuki coupling, a base is typically required to facilitate this step, often by forming a more reactive boronate species. acs.orgnih.gov The generally accepted pathways for transmetalation involve either the reaction of a palladium-halide complex with an organoboronate or the reaction of a palladium-hydroxide complex (formed by the exchange of the halide with a hydroxide (B78521) from the base) with the organoboronic acid. acs.org

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups coupled to the palladium(II) center form a new carbon-carbon bond, and the palladium catalyst is regenerated in its active Pd(0) state. nih.govacs.org This process is often the rate-determining step and leads to the formation of the final cross-coupled product. acs.org The nature of the ligands and the steric and electronic properties of the coupling partners can significantly influence the efficiency of this step. nih.govprinceton.edu

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| Oxidative Addition | The C-Br bond of the pyridine adds to the Pd(0) catalyst. | This compound + Pd(0)Ln | (Pyridyl)-Pd(II)(Br)Ln |

| Transmetalation | An organic group (R) from an organometallic reagent replaces the bromide on the Pd(II) center. | (Pyridyl)-Pd(II)(Br)Ln + R-M | (Pyridyl)-Pd(II)(R)Ln |

| Reductive Elimination | The two organic groups couple, forming the product and regenerating the Pd(0) catalyst. | (Pyridyl)-Pd(II)(R)Ln | 5-R-(prop-2-ynyl)pyridine + Pd(0)Ln |

The terminal alkyne of the prop-2-ynyl group is a versatile handle for [3+2] cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". libretexts.org This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles. nih.govorganic-chemistry.org

The mechanism of the CuAAC reaction is complex and involves multiple equilibria with copper(I) acetylide intermediates. nih.govresearchgate.net The catalytic cycle is generally understood to proceed as follows:

Formation of Copper Acetylide: The terminal alkyne of this compound reacts with a copper(I) salt to form a copper acetylide intermediate. The presence of a base can facilitate the deprotonation of the alkyne C-H bond. wikipedia.org

Coordination and Cyclization: The organic azide (B81097) coordinates to the copper center. The precise nature of the subsequent steps has been a subject of extensive study, with computational evidence suggesting a stepwise process. A dicopper mechanism, where one copper atom binds the acetylide and a second activates the azide, has also been proposed and is supported by several studies. wikipedia.orgacs.org This coordination brings the azide and alkyne into proximity, leading to the formation of a six-membered copper-containing metallacycle. organic-chemistry.orgacs.org

Ring Contraction and Product Release: The metallacycle intermediate undergoes rearrangement and subsequent protonolysis to release the 1,4-disubstituted triazole product and regenerate the active copper(I) catalyst. researchgate.netwikipedia.org The high regioselectivity for the 1,4-isomer is a key feature of the CuAAC reaction, contrasting with uncatalyzed thermal cycloadditions which yield mixtures of 1,4- and 1,5-regioisomers. nih.gov

Computational Chemistry Applications

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the electronic structure and reactivity of molecules like this compound, providing insights that complement experimental findings.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting how a molecule will interact with other reagents. libretexts.orgacs.org

For this compound, the distribution of these orbitals would be as follows:

HOMO: The HOMO is typically associated with the most electron-rich regions of a molecule and acts as a nucleophile. In substituted pyridines, the HOMO often has significant contributions from the nitrogen lone pair and the π-system of the aromatic ring. researchgate.netwuxiapptec.com The presence of the electron-donating alkyne group would likely increase the energy of the HOMO compared to unsubstituted 2-bromopyridine (B144113).

LUMO: The LUMO is associated with the most electron-poor regions and acts as an electrophile. For this molecule, the LUMO is expected to be a π* orbital distributed over the pyridine ring and the alkyne. acs.orgacs.org The electron-withdrawing bromine atom and the pyridine nitrogen would lower the energy of the LUMO, making the ring susceptible to nucleophilic attack or facilitating oxidative addition at the C-Br bond.

| Orbital | Predicted Location | Associated Reactivity |

|---|---|---|

| HOMO | π-system of pyridine ring and alkyne; Nitrogen lone pair | Nucleophilic character; site of protonation and coordination to metals |

| LUMO | π* orbital of the pyridine ring; σ* orbital of the C-Br bond | Electrophilic character; site for oxidative addition; susceptibility to nucleophilic attack |

By analyzing the FMOs and calculating properties like electrostatic potential and Fukui functions, DFT can predict the most likely sites for chemical reactions.

Cross-Coupling: The primary site for cross-coupling reactions is unequivocally the carbon atom bonded to the bromine. The C-Br bond possesses the lowest bond dissociation energy and the σ* orbital associated with this bond is a key component of the LUMO, making it the kinetic site for oxidative addition by a palladium(0) catalyst. rsc.org

Cycloaddition: For the CuAAC reaction, the terminal alkyne is the reactive functional group. The regioselectivity, which strongly favors the formation of the 1,4-disubstituted triazole, is a well-documented outcome of the copper-catalyzed mechanism. nih.gov DFT studies on similar systems have confirmed that the transition state leading to the 1,4-isomer is significantly lower in energy than that leading to the 1,5-isomer. researchgate.netrsc.org While the bromopyridine unit is electronically distant from the alkyne, its electron-withdrawing character can subtly influence the acidity of the terminal proton and the electronic properties of the resulting copper acetylide, potentially modulating the reaction rate.

Transition State Analysis and Reaction Energetics

The elucidation of reaction mechanisms for molecules such as this compound relies heavily on computational chemistry, particularly the analysis of transition states and reaction energetics. Density Functional Theory (DFT) is a primary tool for these investigations, allowing researchers to model reaction pathways and calculate the energy barriers associated with them. mdpi.comresearchgate.net

For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions or cycloadditions involving the alkyne moiety, DFT calculations can provide invaluable insights. For instance, in a hypothetical Sonogashira coupling reaction, computational analysis would identify the transition state for the oxidative addition of the C-Br bond to the palladium(0) catalyst. The energetics of this step, along with subsequent transmetalation and reductive elimination steps, would be calculated to build a complete energy profile of the catalytic cycle.

Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. mdpi.comtjnpr.org For example, studies on other substituted pyridine derivatives have shown that the nature and position of substituents significantly influence these frontier molecular orbitals and, consequently, the reactivity of the molecule. mdpi.com

Below is an illustrative data table showing the type of energetic data that would be generated from a DFT study (e.g., at the B3LYP/6-31G(d,p) level of theory) for a hypothetical reaction.

| Species | Description | Relative Energy (kcal/mol) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|---|

| Reactants | This compound + Reagent | 0.00 | -6.85 | -0.95 | 5.90 |

| Transition State 1 (TS1) | First energetic barrier | +21.5 | -6.20 | -1.50 | 4.70 |

| Intermediate | Reaction Intermediate | -5.2 | -7.10 | -1.80 | 5.30 |

| Transition State 2 (TS2) | Second energetic barrier | +15.8 | -6.50 | -2.10 | 4.40 |

| Products | Final Product(s) | -18.7 | -7.50 | -2.30 | 5.20 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful method for exploring the conformational landscape and intermolecular interactions of this compound over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes that are not accessible through static computational models.

Conformational Analysis: The propargyl group (-CH2-C≡CH) attached to the pyridine ring is connected by a rotatable single bond. MD simulations can be used to explore the rotational potential energy surface of this bond, identifying the most stable conformations (e.g., syn-periplanar vs. anti-periplanar arrangements of the alkyne relative to the pyridine ring) and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its packing in the solid state and its recognition by other molecules, such as enzymes or catalysts.

Intermolecular Interactions: MD simulations are particularly well-suited for studying the non-covalent interactions that govern the behavior of this compound in condensed phases. The key interaction types include:

Halogen Bonding: The bromine atom on the pyridine ring can act as a halogen bond donor, forming favorable interactions with Lewis bases. This is due to the presence of a "σ-hole," a region of positive electrostatic potential on the outermost surface of the bromine atom, opposite to the C-Br covalent bond. rsc.org

Hydrogen Bonding: The terminal acetylenic hydrogen of the propargyl group is weakly acidic and can act as a hydrogen bond donor to acceptors like the nitrogen atom of another pyridine molecule. The pyridine nitrogen itself, with its lone pair of electrons, is a potent hydrogen bond acceptor.

π-π Stacking: The electron-deficient pyridine ring can engage in π-π stacking interactions with other aromatic systems. These interactions are fundamental to crystal packing and the formation of larger supramolecular assemblies. rsc.org

Simulations in a solvent box (e.g., water or an organic solvent) can reveal detailed information about solvation shells and the preferential interactions between the solute and solvent molecules, which can significantly impact reaction rates and pathways.

Advanced Spectroscopic Characterization for Mechanistic Insights

In-situ Spectroscopy for Reaction Monitoring and Intermediate Detection

In-situ spectroscopic techniques are essential for gaining a real-time understanding of reaction mechanisms, allowing for the direct observation of species as they are formed and consumed. For reactions involving this compound, techniques like in-situ Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor reaction progress and identify transient intermediates that are invisible to conventional offline analysis.

For example, during a Sonogashira coupling, the C≡C and ≡C-H stretching vibrations of the alkyne group in this compound have distinct signals in IR and Raman spectra. As the reaction proceeds, the disappearance of these signals and the appearance of new signals corresponding to the coupled product can be tracked in real time. This allows for precise determination of reaction kinetics and the influence of reaction conditions (e.g., temperature, catalyst loading) on the rate.

In-situ NMR spectroscopy is another powerful tool. By running a reaction directly inside the NMR spectrometer, one can monitor the change in the chemical environment of specific protons and carbons. For instance, preliminary mechanistic studies on related 2-bromopyridine reactions have used ¹H NMR analysis to determine the molar ratio of reactants, intermediates, and products throughout the catalytic transformation. nih.gov This can help identify key catalytic intermediates, such as oxidative addition complexes, which have unique NMR signatures.

Application of Advanced NMR Techniques for Structural Elucidation of Complex Products

The reactions of this compound can lead to structurally complex products, especially in cycloaddition or multi-step coupling reactions. The unambiguous determination of these structures requires the use of advanced, multi-dimensional NMR techniques. ipb.pt

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It is fundamental for mapping out the proton framework of a molecule.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded ¹H and ¹³C nuclei, providing a rapid way to assign which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This is one of the most powerful tools for structural elucidation. It reveals long-range couplings between protons and carbons (typically over 2-4 bonds). This information is critical for connecting molecular fragments that are not directly bonded, such as linking different rings in a fused system or determining the point of attachment of substituents. For instance, an HMBC spectrum could show a correlation between the propargylic protons and the C5 carbon of the pyridine ring, confirming the connectivity.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments identify protons that are close to each other in space, regardless of whether they are bonded. This is crucial for determining stereochemistry, such as the relative orientation of substituents in a newly formed ring. ipb.pt

These advanced techniques, used in combination, provide a complete picture of the molecular structure, which is essential for confirming the outcome of a reaction and understanding the underlying mechanism. ipb.pt

X-ray Crystallography for Solid-State Structural Analysis and Bond Metrics

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's preferred conformation.

While the crystal structure for this compound itself is not publicly available, analysis of closely related structures provides significant insight. For example, the crystal structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, which contains the bromo-pyridine and prop-2-ynyl motifs, has been determined. researchgate.net In this related molecule, the crystal packing is stabilized by a network of intermolecular interactions, including C-H···N and C-H···O hydrogen bonds, which create a zigzag structure. researchgate.net Furthermore, π-π stacking interactions between the imidazo[4,5-b]pyridine ring systems contribute to the formation of an infinite network. researchgate.net

Such analyses provide empirical validation for the types of intermolecular forces predicted by computational studies. The precise bond metrics obtained from crystallography serve as benchmarks for calibrating and validating the accuracy of theoretical models, such as those used in DFT and MD simulations.

Below is a table of representative crystallographic data for the related compound, 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, illustrating the type of information obtained. researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₈BrN₃O |

| Formula Weight | 314.13 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.015(3) |

| b (Å) | 7.7503(15) |

| c (Å) | 11.833(2) |

| β (°) | 108.62(3) |

| Volume (ų) | 1217.1(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.715 |

Future Research Avenues and Prospects for 2 Bromo 5 Prop 2 Ynyl Pyridine

Exploration of Novel Synthetic Methodologies

The development of efficient and sustainable methods for the synthesis of 2-Bromo-5-(prop-2-ynyl)pyridine is a critical first step towards unlocking its full potential. Current synthetic strategies likely rely on established but potentially inefficient cross-coupling reactions. Future research should prioritize the development of more sophisticated and environmentally benign synthetic routes.

Development of Greener and More Sustainable Synthetic Routes

The principles of green chemistry offer a roadmap for the future synthesis of this compound. Research in this area could focus on:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govmdpi.com Future studies could explore microwave-assisted Sonogashira coupling of 2,5-dibromopyridine (B19318) with a protected acetylene (B1199291) source, followed by deprotection.

Solvent-Free and Alternative Solvent Systems: The use of hazardous organic solvents is a major environmental concern. rsc.orgbiosynce.com Investigations into solvent-free reaction conditions, or the use of greener solvents like water, ionic liquids, or deep eutectic solvents, would be a significant advancement. biosynce.com

Multicomponent Reactions (MCRs): Designing a one-pot MCR that assembles the this compound scaffold from simpler, readily available starting materials would be a highly atom-economical and efficient approach. nih.govnih.govnih.govacsgcipr.org

A comparative analysis of potential green synthetic routes is presented in Table 1.

| Synthetic Approach | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, potentially higher yields. | Optimization of reaction parameters (temperature, time, power) for the coupling of 2,5-dibromopyridine and an alkyne. |